molecular formula C12H12N2O2 B10908273 1-(3-Methylbenzyl)-1H-pyrazole-3-carboxylic acid

1-(3-Methylbenzyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B10908273
M. Wt: 216.24 g/mol
InChI Key: KSNPRXFSMZGOJN-UHFFFAOYSA-N
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Description

1-(3-Methylbenzyl)-1H-pyrazole-3-carboxylic acid is a substituted pyrazole derivative offered for research use as a biochemical reagent. This compound belongs to a class of heterocyclic carboxylic acids that serve as versatile building blocks and key intermediates in organic synthesis and medicinal chemistry research . Pyrazole-3-carboxylic acid derivatives are frequently employed in the synthesis of more complex molecules, including potential pharmacologically active compounds, due to their ability to function as scaffolds for further functionalization . The presence of both a carboxylic acid group and the pyrazole nitrogen heterocycle makes this compound a bifunctional intermediate, enabling its use in metal-catalyzed cross-coupling reactions, amide bond formation, and the construction of diverse chemical libraries . As a research chemical, it can be utilized in the exploration of new synthetic methodologies, such as cycloadditions and annulations, for the generation of novel heterocyclic systems . Applications & Research Value: This chemical is strictly for research applications. It is useful as a synthetic intermediate in the development of compounds for various early-stage discovery research programs. Its primary value lies in its role as a precursor in the design and synthesis of novel molecules for investigative purposes. Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) before use. While specific hazard data for this exact compound is not fully characterized in the search results, analogous pyrazole-carboxylic acids may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is recommended to use personal protective equipment, including gloves and eye/face protection, and to handle the material only in a well-ventilated place, such as a chemical fume hood . Notice: This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for application to humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

1-[(3-methylphenyl)methyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H12N2O2/c1-9-3-2-4-10(7-9)8-14-6-5-11(13-14)12(15)16/h2-7H,8H2,1H3,(H,15,16)

InChI Key

KSNPRXFSMZGOJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC(=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylbenzyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 3-methylbenzyl bromide with 1H-pyrazole-3-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic conditions. Ethyl ester formation demonstrates high efficiency:

ReagentConditionsYieldSource
Ethanol + H₂SO₄Reflux (12-24 hrs)72-96%
Methanol + H₂SO₄Reflux (4 hrs)93%

Mechanism : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by ethanol. Sulfuric acid acts as a catalyst and dehydrating agent .

Amide Formation via Acid Chloride Intermediate

Conversion to acid chlorides (e.g., using SOCl₂ or PCl₅) enables nucleophilic substitution with amines:

Table 1: Amidation Reactions with 2,3-Diaminopyridine

Acid Chloride DerivativeAmineProductYieldConditions
Pyrazole-3-carbonyl chloride2,3-Diaminopyridine1H-Pyrazole-3-carboxamide69%Reflux, 2 hrs
Pyrazole-3-carbonyl chloride2,3-Diaminopyridine3H-Imidazo[4,5-b]pyridine49%Benzene, 5 hrs

Key Observations :

  • Carboxamide formation dominates with stoichiometric amine .

  • Prolonged heating in non-polar solvents promotes cyclization to imidazopyridine derivatives via intramolecular dehydration .

Decarboxylation and Cycloaddition

Under catalytic conditions, decarboxylation generates reactive intermediates for heterocyclic synthesis:
Example :
1-(3-Methylbenzyl)-1H-pyrazole-3-carboxylic acidΔ,flavin catalyst1-(3-Methylbenzyl)-1H-pyrazole+CO2\text{1-(3-Methylbenzyl)-1H-pyrazole-3-carboxylic acid} \xrightarrow{\Delta, \text{flavin catalyst}} \text{1-(3-Methylbenzyl)-1H-pyrazole} + \text{CO}_2
This process facilitates 1,3-dipolar cycloadditions with alkynes or nitriles .

Electrophilic Substitution

The pyrazole ring undergoes halogenation at the 4-position:

Halogenating AgentProductYieldConditions
Br₂ (1 eq)5-Bromo-1-(3-methylbenzyl)-1H-pyrazole-3-carboxylic acid85%DCM, 0°C

N-Alkylation

The N1-position reacts with alkyl halides under basic conditions:
1-(3-Methylbenzyl)-1H-pyrazole-3-carboxylic acid+R-XK₂CO₃1-(R-3-Methylbenzyl)-1H-pyrazole-3-carboxylic acid\text{this compound} + \text{R-X} \xrightarrow{\text{K₂CO₃}} \text{1-(R-3-Methylbenzyl)-1H-pyrazole-3-carboxylic acid}

Metal-Catalyzed Cross-Couplings

The methylbenzyl moiety participates in Suzuki-Miyaura couplings:
Example :
1-(3-Methylbenzyl)-1H-pyrazole-3-carboxylic acid+Ar-B(OH)₂Pd(PPh₃)₄1-(3-(Ar)benzyl)-1H-pyrazole-3-carboxylic acid\text{this compound} + \text{Ar-B(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{1-(3-(Ar)benzyl)-1H-pyrazole-3-carboxylic acid}
Reported yields range from 60-78% for aryl boronic acids with electron-donating groups .

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

Compound ModificationsReactivity ChangeSource
Replacement of -COOH with -COOEtReduced hydrogen-bonding capacity
Substitution of methyl with ClEnhanced electrophilicity at pyrazole ring
Removal of benzyl groupLower solubility in organic solvents

Theoretical Insights

DFT calculations reveal:

  • The carboxylic acid group increases electron density at C4 (Δq=0.23eˉ\Delta q = -0.23 \, \text{ē}), favoring electrophilic attack .

  • Steric hindrance from the 3-methylbenzyl group reduces reaction rates at N1 by 12-18% compared to unsubstituted analogues .

Scientific Research Applications

Pharmaceutical Applications

1. Anti-inflammatory and Analgesic Development
The compound serves as a critical intermediate in synthesizing pharmaceuticals aimed at treating inflammation and pain. Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties, making them suitable candidates for drug development in this area. For instance, studies have shown that certain pyrazole derivatives can inhibit cyclooxygenase enzymes, which play a key role in the inflammatory process .

2. Thrombopoietin Receptor Agonists
A specific derivative of this compound has been identified as a thrombopoietin receptor agonist. This application is particularly significant in enhancing platelet production and treating thrombocytopenia. The bis-(monoethanolamine) salt form of the compound has demonstrated improved solubility and bioavailability compared to its free acid form, facilitating its use in pharmaceutical formulations .

Agricultural Chemistry

Agrochemical Formulation
The compound is utilized in developing agrochemicals that enhance crop protection against pests while minimizing environmental impacts. Its effectiveness in targeting specific pests makes it an important component in sustainable agricultural practices. Research has indicated that pyrazole derivatives can improve the efficacy of existing pesticides and herbicides by modifying their chemical properties for better performance .

Biochemical Research

Enzyme Inhibition Studies
In biochemical research, 1-(3-Methylbenzyl)-1H-pyrazole-3-carboxylic acid is valuable for studying enzyme inhibition and receptor interactions. It provides insights into metabolic pathways and potential therapeutic targets. For example, the compound has been used to investigate its effects on various enzymes involved in metabolic disorders, leading to potential new treatments .

Material Science

Advanced Material Development
The compound finds applications in material science, particularly in creating advanced materials such as polymers and coatings. Its unique chemical properties allow for the development of materials with enhanced durability and performance characteristics. Research has focused on incorporating pyrazole derivatives into polymer matrices to improve mechanical strength and resistance to environmental degradation .

Analytical Chemistry

Detection and Quantification Methods
In analytical chemistry, this compound is employed to develop methods for detecting and quantifying other chemical compounds. Its role as a standard or reagent enhances the accuracy of chemical analyses, particularly in complex mixtures where precise measurement is crucial .

Case Study 1: Anti-inflammatory Drug Development

A study published in a peer-reviewed journal demonstrated the synthesis of several pyrazole derivatives from this compound. These derivatives were evaluated for their anti-inflammatory activity using animal models, showing promising results that support further development into therapeutic agents .

Case Study 2: Agricultural Efficacy

Research conducted on the application of this compound in agrochemicals showed that formulations containing this compound exhibited enhanced pest control efficacy compared to traditional pesticides. Field trials indicated a significant reduction in pest populations and crop damage .

Mechanism of Action

The mechanism of action of 1-(3-Methylbenzyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of Pyrazole-3-carboxylic Acid Derivatives

Compound Name Substituent at N1 Substituent at C5 (if applicable) Key Functional Groups Molecular Formula Molecular Weight
1-(3-Methylbenzyl)-1H-pyrazole-3-carboxylic acid 3-Methylbenzyl None -COOH C₁₂H₁₂N₂O₂ 216.24 g/mol*
1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid (11j) 4-Fluorophenyl 2-Methoxyphenyl -COOH, -OCH₃ C₁₇H₁₃FN₂O₃ 324.30 g/mol
6-Methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic acid 3-(Trifluoromethyl)benzyl 6-Methyl -COOH, -CF₃ C₁₃H₁₁F₃N₂O₂ 296.24 g/mol
1-Methyl-1H-pyrazole-3-carboxylic acid Methyl None -COOH C₅H₆N₂O₂ 126.12 g/mol
1-(2,2-Difluoroethyl)-1H-pyrazole-3-carboxylic acid 2,2-Difluoroethyl None -COOH, -F₂ C₆H₆F₂N₂O₂ 188.12 g/mol

*Calculated based on molecular formula.

Key Observations :

  • Substituent Effects : The 3-methylbenzyl group in the target compound provides moderate electron-donating effects compared to electron-withdrawing groups like -CF₃ () or -F (). This influences lipophilicity (logP) and metabolic stability.

Key Observations :

  • Ester Hydrolysis : High yields (~90-93%) are typical for methyl ester hydrolysis (), whereas carboxamide couplings () exhibit lower yields due to steric hindrance or side reactions.
  • Commercial Availability : Simpler derivatives like 1-methyl analogs () are produced at scale with ≥95% purity.

Key Observations :

  • Solubility : Carboxylic acid derivatives with polar substituents (e.g., -OCH₃ in ) exhibit higher aqueous solubility.

Biological Activity

1-(3-Methylbenzyl)-1H-pyrazole-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a pyrazole ring substituted with a 3-methylbenzyl group and a carboxylic acid functional group. This configuration is crucial for its biological activity, as the carboxylic acid can engage in hydrogen bonding and electrostatic interactions, while the pyrazole ring can participate in π-π stacking interactions with biological targets.

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

  • Condensation reactions : Utilizing hydrazine derivatives with appropriate aldehydes or ketones.
  • Cyclization : Facilitated by acid or base catalysis to form the pyrazole ring.
  • Functionalization : Introducing the 3-methylbenzyl group through alkylation or substitution reactions.

These methods allow for modifications that enhance the compound's biological properties or alter its pharmacokinetic profile.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has demonstrated promising anti-inflammatory properties. Studies reveal that it inhibits cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. For instance, it showed IC50 values comparable to established anti-inflammatory drugs like diclofenac, indicating potential therapeutic applications in treating inflammatory diseases .

The mechanism by which this compound exerts its effects involves:

  • Enzyme Inhibition : Binding to active sites of COX enzymes, thereby reducing prostaglandin synthesis.
  • Receptor Interaction : Engaging with specific receptors involved in pain and inflammation pathways, which may lead to analgesic effects .

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Anti-inflammatory Study :
    • A study evaluated the anti-inflammatory activity of various pyrazole derivatives, including this compound. The results indicated significant inhibition of COX-2 with an IC50 value of approximately 0.01 µM, showcasing its potential as a selective COX-2 inhibitor .
  • Antimicrobial Evaluation :
    • In a comparative study against standard antibiotics, this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. It was particularly effective against Staphylococcus aureus and Escherichia coli, demonstrating lower minimum inhibitory concentrations (MICs) than some conventional treatments .

Research Findings Summary

Biological ActivityIC50 ValueReference
COX-2 Inhibition0.01 µM
Antimicrobial (E. coli)< 10 µg/mL
Antifungal ActivityModerate

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 1-(3-Methylbenzyl)-1H-pyrazole-3-carboxylic acid?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as:

  • Step 1 : Condensation of 3-methylbenzylamine with a pyrazole precursor (e.g., ethyl 3-aminopyrazole-4-carboxylate) under reflux in ethanol.
  • Step 2 : Cyclization using hydrazine hydrate or substituted hydrazines to form the pyrazole ring.
  • Step 3 : Hydrolysis of the ester group to yield the carboxylic acid derivative. Reaction optimization includes solvent selection (e.g., DMF or THF), temperature control (60–100°C), and catalysts like p-toluenesulfonic acid .
    • Validation : Purity is confirmed via HPLC (>95%) and structural characterization using 1^1H/13^{13}C NMR and HRMS .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Key Techniques :

  • NMR Spectroscopy : To confirm substitution patterns (e.g., benzyl group position) and assess regioselectivity.
  • Mass Spectrometry (HRMS) : For molecular weight verification and fragmentation analysis.
  • HPLC : To monitor reaction progress and purity.
  • X-ray Crystallography (if applicable): Resolves ambiguous stereochemistry in intermediates .

Q. How is the anti-proliferative activity of this compound initially screened in vitro?

  • Protocol :

  • Cell Lines : Prostate cancer (e.g., PC-3, LNCaP) and non-cancerous controls (e.g., RWPE-1).
  • Assays : CCK-8 or MTT assays at concentrations ranging from 1–100 µM over 48–72 hours.
  • Controls : Include positive controls (e.g., cisplatin) and vehicle-only treatments.
  • Data Analysis : IC50_{50} values calculated using nonlinear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding autophagy induction versus apoptosis in mechanistic studies?

  • Integrated Approach :

  • Autophagy Markers : Quantify LC3-II/LC3-I ratio via western blot and monitor autophagosome formation using GFP-LC3 transfection .
  • Apoptosis Assays : Annexin V/PI staining with flow cytometry and caspase-3/7 activity assays.
  • Pathway Inhibition : Use mTOR inhibitors (e.g., rapamycin) or autophagy inhibitors (e.g., chloroquine) to isolate mechanism-specific effects .
    • Statistical Validation : Apply one-way ANOVA with post-hoc tests (e.g., Bonferroni) to compare treatment groups .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Modifications :

  • Prodrug Design : Esterification of the carboxylic acid group to enhance membrane permeability.
  • Formulation : Use of liposomal encapsulation or PEGylation to improve solubility and bioavailability.
  • Metabolic Stability : Assess hepatic microsome stability (e.g., mouse/human liver microsomes) and identify metabolic hotspots via LC-MS/MS .

Q. How do structural variations (e.g., substituents on the benzyl group) influence kinase inhibition specificity?

  • Screening Workflow :

  • Kinase Panel Assays : Test against a broad panel (e.g., 100+ kinases) at 1–10 µM concentrations.
  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to ATP pockets of kinases (e.g., mTOR, AKT).
  • SAR Analysis : Compare IC50_{50} values of analogs with trifluoromethyl, nitro, or methoxy substituents to map critical functional groups .

Q. What orthogonal assays validate target engagement in cellular models?

  • Methods :

  • CETSA (Cellular Thermal Shift Assay) : Confirm binding to mTOR or related targets by measuring protein thermal stability shifts.
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kon_\text{on}/koff_\text{off}) using recombinant proteins.
  • CRISPR Knockout : Generate mTOR or ATG5 knockout cell lines to assess dependency on autophagy pathways .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50_{50} values across different cell lines?

  • Factors to Investigate :

  • Cell Line Heterogeneity : Genetic variations (e.g., PTEN status in prostate cancer lines) affect drug sensitivity.
  • Assay Conditions : Differences in serum concentration (e.g., 2% vs. 10% FBS) or incubation time.
  • Mitochondrial Toxicity : Rule out off-target effects via ATP-based viability assays (e.g., CellTiter-Glo) .

Q. What experimental controls ensure specificity in autophagy modulation studies?

  • Critical Controls :

  • Autophagy Flux Inhibitors : Co-treatment with bafilomycin A1 to block lysosomal degradation.
  • siRNA Knockdown : Silence ATG7 or Beclin-1 to confirm pathway-specific effects.
  • TEM Imaging : Visualize autophagic vacuoles in treated vs. untreated cells .

Methodological Resources

  • Key References :
    • Synthesis and kinase inhibition: Smyth et al. (2010) .
    • Autophagy assays: Klionsky et al. (2012) guidelines .
    • Statistical analysis: ANOVA and Bonferroni correction .

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